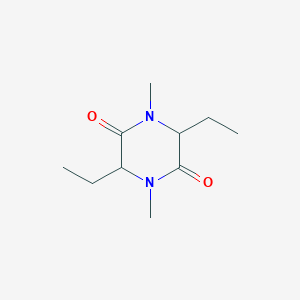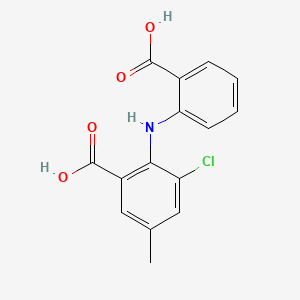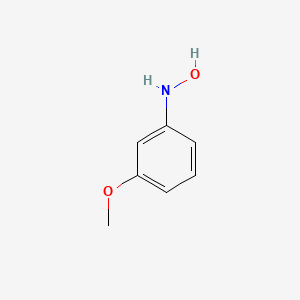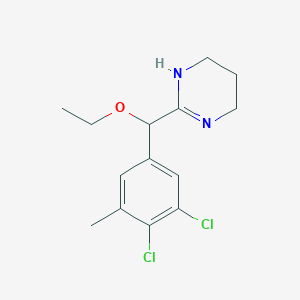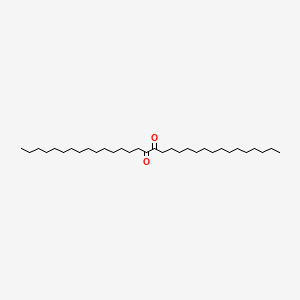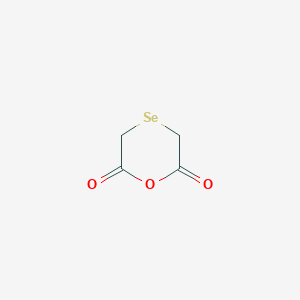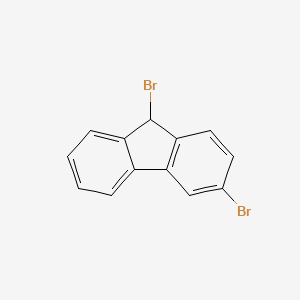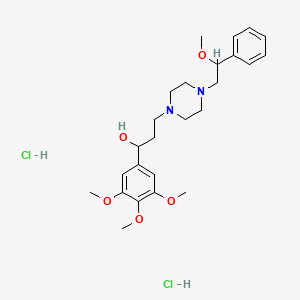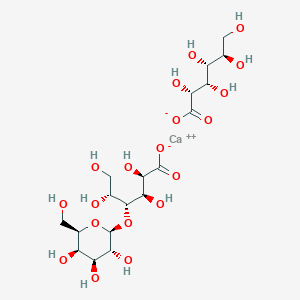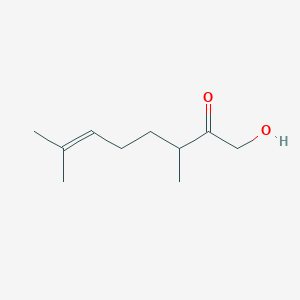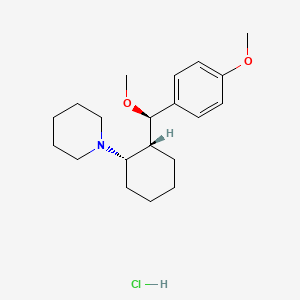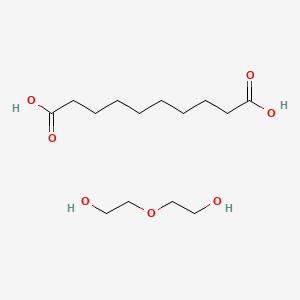
Carbamic acid, 4-bromophenyl-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 4-bromophenyl-, propyl ester is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 4-bromophenyl group and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-bromophenyl-, propyl ester typically involves the reaction of 4-bromoaniline with propyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the propyl alcohol to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 4-bromophenyl-, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: The major products are 4-bromophenylcarbamic acid and propanol.
Substitution: Depending on the nucleophile used, products can include 4-aminophenylcarbamic acid derivatives or 4-thiophenylcarbamic acid derivatives.
Scientific Research Applications
Carbamic acid, 4-bromophenyl-, propyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, 4-bromophenyl-, propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-bromophenylcarbamic acid, which can then interact with its target. The bromine atom in the phenyl ring can also participate in various interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 4-bromophenyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a propyl ester group.
Carbamic acid, phenyl-, propyl ester: Lacks the bromine atom in the phenyl ring.
Carbamic acid, 4-chlorophenyl-, ethyl ester: Contains a chlorine atom instead of a bromine atom in the phenyl ring.
Uniqueness
Carbamic acid, 4-bromophenyl-, propyl ester is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with molecular targets. The propyl ester group also provides different physicochemical properties compared to other esters, potentially affecting its solubility and stability.
Properties
CAS No. |
25203-35-4 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
propyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
XBPGGGVAWQWYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
